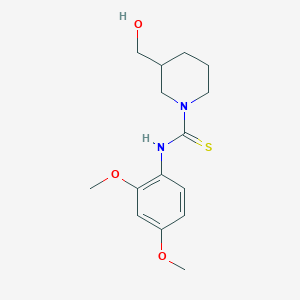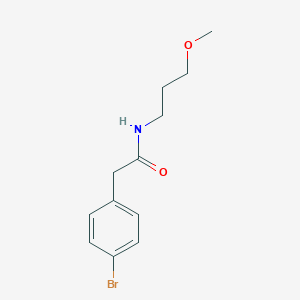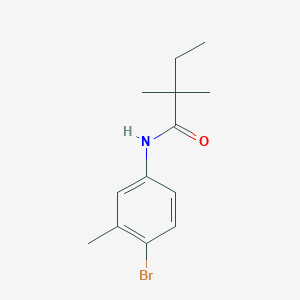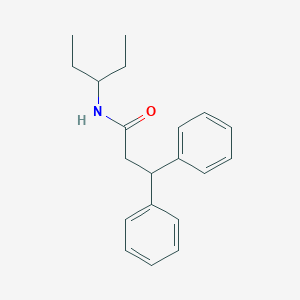
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT has been studied extensively for its unique properties and has shown promising results in several areas of research.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to act as a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects in various studies. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can increase the activity of mTOR and enhance protein synthesis in cells. In vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can improve cognitive function, reduce inflammation, and increase muscle mass and strength.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has several advantages for lab experiments, including its high potency, specificity, and stability. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is that it can be toxic at high concentrations, which can affect the accuracy of the results.
将来の方向性
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide. One area of interest is the potential of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide as a therapeutic agent for the treatment of neurodegenerative diseases. Another area of research is the role of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in modulating the immune system and its potential application in the treatment of autoimmune diseases. Additionally, further studies are needed to explore the optimal dosage and duration of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide treatment in various applications.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine and thioacetamide in the presence of a reducing agent. The final product is obtained after purification and isolation through column chromatography.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has found its application in various fields of scientific research, including medicinal chemistry, neuropharmacology, and agriculture. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's disease. In neuropharmacology, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been explored for its role in modulating the activity of neurotransmitters and receptors in the brain. In agriculture, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been used as a feed additive for livestock to improve their growth and feed efficiency.
特性
製品名 |
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide |
|---|---|
分子式 |
C15H22N2O3S |
分子量 |
310.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H22N2O3S/c1-19-12-5-6-13(14(8-12)20-2)16-15(21)17-7-3-4-11(9-17)10-18/h5-6,8,11,18H,3-4,7,9-10H2,1-2H3,(H,16,21) |
InChIキー |
CCVJYEBNLMJNEO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)